Propanenitrile, 3-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl][2-(2-cyanoethoxy)ethyl]amino]-
Description
Properties
CAS No. |
58104-49-7 |
|---|---|
Molecular Formula |
C20H19ClN6O3 |
Molecular Weight |
426.9 g/mol |
IUPAC Name |
3-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-[2-(2-cyanoethoxy)ethyl]anilino]propanenitrile |
InChI |
InChI=1S/C20H19ClN6O3/c21-19-15-18(27(28)29)7-8-20(19)25-24-16-3-5-17(6-4-16)26(11-1-9-22)12-14-30-13-2-10-23/h3-8,15H,1-2,11-14H2 |
InChI Key |
FWUINTWYWXWQKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)N(CCC#N)CCOCCC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanenitrile, 3-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl][2-(2-cyanoethoxy)ethyl]amino]- typically involves a multi-step process. The initial step often includes the diazotization of 2-chloro-4-nitroaniline, followed by coupling with an appropriate phenol or amine. The reaction conditions usually require acidic or basic environments to facilitate the formation of the azo bond.
Industrial Production Methods
Industrial production of this compound is carried out in large-scale reactors where precise control of temperature, pH, and reactant concentrations is maintained. The process may involve continuous flow systems to ensure consistent quality and yield. The final product is often purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Propanenitrile, 3-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl][2-(2-cyanoethoxy)ethyl]amino]- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of nitro or nitroso derivatives.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or catalytic hydrogenation are used.
Substitution: Reagents like sodium hydroxide or other nucleophiles are employed under basic conditions.
Major Products
The major products formed from these reactions include various substituted derivatives and reduced amines, which can be further utilized in different applications.
Scientific Research Applications
Propanenitrile, 3-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl][2-(2-cyanoethoxy)ethyl]amino]-, also known as Disperse Orange 61, is an industrial chemical primarily used as a colorant dye in textiles and fabrics .
Chemical Identifiers
- PubChem CID: 93956
- Molecular Formula:
- Molecular Weight: 426.9 g/mol
- IUPAC Name: 3-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-[2-(2-cyanoethoxy)ethyl]anilino]propanenitrile
- InChI: InChI=1S/C20H19ClN6O3/c21-19-15-18(27(28)29)7-8-20(19)25-24-16-3-5-17(6-4-16)26(11-1-9-22)12-14-30-13-2-10-23/h3-8,15H,1-2,11-14H2
- InChIKey: FWUINTWYWXWQKA-UHFFFAOYSA-N
- SMILES: C1=CC(=CC=C1N=NC2=C(C=C(C=C2)N+[O-])Cl)N(CCC#N)CCOCCC#N
- CAS Registry Number: 55281-26-0
Applications
- Textile Industry: Disperse Orange 61 is mainly utilized as a colorant dye in the textile industry .
- Analytical Chemistry: Propanenitrile, 3-[4-[(2-chloro-4-nitrophenyl)azo]phenylamino]- can be analyzed using reverse phase (RP) HPLC with acetonitrile, water, and phosphoric acid as the mobile phase . Formic acid can replace phosphoric acid for Mass-Spec (MS) applications . It can also be used for isolating impurities in preparative separation and is suitable for pharmacokinetics .
- Environmental Assessment: The Government of Canada has assessed Propanenitrile, 3-[[4-[(2,6-dibromo-4-nitrophenyl)azo]phenyl]ethylamino]-, also known as Disperse Orange 61, for potential environmental concerns related to its persistence, accumulation in organisms, and potential harm to organisms . It is not manufactured in Canada but is imported .
Mechanism of Action
The compound exerts its effects primarily through its azo group, which can interact with various molecular targets. The azo bond can undergo cleavage under certain conditions, leading to the formation of reactive intermediates that can interact with biological molecules. The specific pathways involved depend on the context of its application, such as its role as a dye or a potential therapeutic agent.
Comparison with Similar Compounds
Key Research Findings
Substituent Impact on Dye Performance: Cyanoethoxy groups balance polarity and hydrophobicity, optimizing dye uptake in synthetic fibers . Dichloro substituents (e.g., Compound 2) improve lightfastness but increase molecular weight, reducing diffusion rates .
Analytical Challenges: Reverse-phase HPLC with acetonitrile/phosphoric acid is effective for compounds with polar substituents (e.g., cyanoethoxy), while acetylated analogues require modified mobile phases .
Environmental and Regulatory Insights :
- Compounds with electron-withdrawing groups (e.g., nitro, chloro) exhibit higher persistence, leading to regulatory scrutiny under CEPA .
Biological Activity
Propanenitrile, 3-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl][2-(2-cyanoethoxy)ethyl]amino]- is a synthetic compound primarily used as a dye in the textile industry, known as Disperse Orange 61. Its chemical properties and biological activities have drawn attention due to potential environmental and health impacts.
- CAS Number : 58104-49-7
- Molecular Formula : C20H19ClN6O3
- Molecular Weight : 426.86 g/mol
- LogP : 4.14 (indicating moderate lipophilicity)
Biological Activity Overview
The biological activity of this compound has been assessed through various studies focusing on its toxicity, environmental persistence, and effects on aquatic organisms.
Toxicity Studies
- Aquatic Toxicity : Research indicates that Propanenitrile, 3-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl][2-(2-cyanoethoxy)ethyl]amino]- does not significantly accumulate in aquatic organisms, suggesting low bioaccumulation potential. The Government of Canada’s screening assessment concluded that the compound is not expected to cause harm to organisms at environmental concentrations .
- Human Health Risk : The compound has been evaluated for potential risks to human health. Current assessments suggest no immediate concern under normal exposure conditions, as it does not exhibit significant acute toxicity .
Environmental Impact
The environmental fate of Propanenitrile, 3-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl][2-(2-cyanoethoxy)ethyl]amino]- indicates that while it may persist in the environment, the concentrations released are below harmful levels. Most of the substance is expected to end up in solid waste or sewer systems without causing significant ecological damage .
Case Study 1: Screening Assessment by Health Canada
In a comprehensive screening assessment conducted by Health Canada, it was determined that Disperse Orange 61 does not pose a risk to the environment or human health at typical exposure levels. The study involved evaluating its persistence and potential for bioaccumulation and concluded that further regulatory action was unnecessary .
Case Study 2: Analytical Methods
A study focused on the separation of Propanenitrile using High-Performance Liquid Chromatography (HPLC) demonstrated its applicability in pharmacokinetic studies. The method employed acetonitrile and phosphoric acid as mobile phases, highlighting its utility in isolating impurities for further biological testing .
Summary of Findings
| Aspect | Findings |
|---|---|
| Toxicity | Low toxicity; does not accumulate significantly in organisms |
| Human Health Risk | No significant acute toxicity; low risk under normal exposure conditions |
| Environmental Persistence | Persistent but low risk to ecosystems; primarily ends up in solid waste |
| Analytical Techniques | Effective separation methods available for further study |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing this azo-linked propanenitrile derivative?
- Methodological Answer : The compound is synthesized via diazonium coupling. First, the 2-chloro-4-nitroaniline derivative is diazotized using NaNO₂ and HCl at 0–5°C to form the diazonium salt. This intermediate is coupled with the aniline derivative (containing the cyanoethyl and ethylamino groups) under alkaline conditions. Purification involves column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product. Reaction yields depend on pH control and temperature stability to prevent azo bond degradation .
Q. Which spectroscopic techniques are optimal for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign signals for the aromatic protons (δ 7.0–8.5 ppm), azo group (-N=N-), and cyanoethyl chain (δ 2.5–3.5 ppm).
- IR Spectroscopy : Confirm the -C≡N stretch (~2240 cm⁻¹) and -NO₂ asymmetric stretching (~1520 cm⁻¹).
- UV-Vis : Monitor the π→π* transition of the azo group (λₐ₆ₛ ~450–500 nm in DMSO) for electronic structure analysis .
Q. What are the primary safety considerations for handling this compound?
- Methodological Answer : Due to the nitro (-NO₂) and nitrile (-C≡N) groups, use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Spills should be neutralized with 10% sodium bicarbonate before disposal. Store in airtight containers away from reducing agents to prevent azo bond cleavage .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., -Cl, -NO₂) influence the compound’s absorption properties?
- Methodological Answer : The electron-withdrawing -Cl and -NO₂ groups redshift the absorption maxima due to enhanced conjugation with the azo bond. Time-Dependent DFT (TD-DFT) calculations (B3LYP/6-31G* basis set) can model this effect. Compare computed spectra with experimental UV-Vis data in solvents of varying polarity (e.g., DMF vs. hexane) to validate solvatochromic behavior .
Q. What strategies prevent decomposition during synthesis of nitro- and chloro-substituted azo compounds?
- Methodological Answer :
- Temperature Control : Maintain diazotization below 5°C to avoid diazonium salt decomposition.
- Oxygen-Free Environment : Use nitrogen purging during coupling to minimize oxidation of intermediates.
- Stabilizing Agents : Add urea to quench excess nitrous acid post-diazotization. Monitor reaction progress via TLC (Rf ~0.4 in 1:3 ethyl acetate/hexane) .
Q. How does the cyanoethyl group affect solubility and reactivity in coordination chemistry applications?
- Methodological Answer : The cyanoethyl chain enhances solubility in polar aprotic solvents (e.g., DMF, acetonitrile) due to dipole interactions. In coordination studies, the nitrile group can act as a weak ligand. Reactivity is assessed by treating the compound with transition metals (e.g., Cu²⁺, Ni²⁺) in ethanol/water (1:1) and analyzing complexes via cyclic voltammetry (scan rate: 100 mV/s) to evaluate redox activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
